molecular formula C13H17BrClNO2 B8152818 tert-Butyl 3-bromo-5-chlorobenzyl(methyl)carbamate

tert-Butyl 3-bromo-5-chlorobenzyl(methyl)carbamate

Cat. No.: B8152818
M. Wt: 334.63 g/mol
InChI Key: MXSIURYOBRYNCU-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-chlorobenzyl(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a bromine atom, and a chlorine atom attached to a benzyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-bromo-5-chlorobenzyl(methyl)carbamate can be synthesized through a multi-step process involving the protection of amines with tert-butyl carbamate. The synthesis typically starts with the reaction of 3-bromo-5-chlorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the desired carbamate .

Industrial Production Methods

In industrial settings, the production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a reagent. This method provides high yields and can be scaled up efficiently. The reaction conditions are optimized to ensure the selective formation of the carbamate without over-alkylation or side reactions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-5-chlorobenzyl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzyl carbamates.

    Oxidation: Oxidized products include benzyl alcohol derivatives.

    Reduction: Reduced products include dehalogenated benzyl carbamates.

    Hydrolysis: Hydrolysis yields the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Chemistry

tert-Butyl 3-bromo-5-chlorobenzyl(methyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its stability and reactivity make it a valuable building block in synthetic chemistry .

Biology and Medicine

In biological research, carbamates are studied for their potential as enzyme inhibitors and their role in drug design. The compound’s ability to protect amine groups makes it useful in the synthesis of peptides and other biologically active molecules .

Industry

In the industrial sector, tert-butyl carbamates are used in the production of agrochemicals, pharmaceuticals, and polymers. Their role as protecting groups in large-scale synthesis is crucial for the efficient production of various chemical products .

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-chlorobenzyl(methyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The carbamate group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-bromo-5-chlorobenzyl(methyl)carbamate is unique due to its specific combination of substituents on the benzyl ring, which imparts distinct reactivity and stability. This makes it particularly useful in selective synthetic applications where other carbamates might not be as effective .

Properties

IUPAC Name

tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)16(4)8-9-5-10(14)7-11(15)6-9/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSIURYOBRYNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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